

# Analysis of C10 Isomers in Gasoline by Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethylhexane

Cat. No.: B12646069

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## Application Note and Protocol

## Introduction

Gasoline is a complex mixture of hydrocarbons, typically containing molecules with 4 to 12 carbon atoms. Among these, the C10 isomers, which include a variety of alkylbenzenes, are significant contributors to the octane rating and overall combustion properties of the fuel. The accurate identification and quantification of these isomers are crucial for quality control in refineries, regulatory compliance, and for understanding the impact of fuel composition on engine performance and emissions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the detailed analysis of gasoline composition due to its high resolution and sensitivity.<sup>[1][2][3]</sup> This application note provides a detailed protocol for the analysis of C10 isomers in gasoline using GC-MS, based on established methodologies such as ASTM D5769.<sup>[1][2][4]</sup>

The C10 aromatic hydrocarbons in gasoline primarily consist of diethylbenzene isomers, methylpropylbenzene isomers, and tetramethylbenzene isomers. Due to the large number of potential isomers and their similar physicochemical properties, their separation and quantification can be challenging, often requiring high-resolution capillary columns and optimized GC oven temperature programs. In some cases, comprehensive two-dimensional gas chromatography (GC x GC) may be employed for enhanced separation of complex isomer mixtures.<sup>[5]</sup>

## Experimental Protocols

This protocol outlines the necessary steps for the quantitative analysis of C10 isomers in gasoline samples by GC-MS.

## Materials and Reagents

- Gasoline Samples: Commercial gasoline of varying grades (e.g., regular, premium).
- Calibration Standards: Certified reference standards of individual C10 aromatic isomers (e.g., 1,2-diethylbenzene, 1,3-diethylbenzene, 1,4-diethylbenzene, n-propylbenzene, isopropylbenzene, 1,2,3,4-tetramethylbenzene, etc.).
- Internal Standard: A deuterated aromatic compound not typically found in gasoline, such as toluene-d8 or naphthalene-d8.
- Solvent: High-purity solvent for dilution, such as pentane or dichloromethane (pesticide grade or equivalent).

## Sample Preparation

- Accurately weigh a specific amount of the gasoline sample into a volumetric flask.
- Add a known amount of the internal standard solution to the flask.
- Dilute the sample with the chosen solvent to the final volume. A typical dilution factor is 1:100 (v/v) to avoid column and detector saturation.
- Vortex the solution to ensure homogeneity.
- Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

## GC-MS Instrumentation and Conditions

The following instrumental parameters are based on typical conditions for gasoline analysis and should be optimized for the specific instrument and column used.

| Parameter          | Value   |
|--------------------|---|
| Gas Chromatograph  | Agilent 8860 GC or equivalent   |
| Mass Spectrometer  | Agilent 5977B MSD or equivalent   |
| Autosampler        | 7693A Automatic Liquid Sampler or equivalent  |
| Column             | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 $\mu$ m)<br>or similar non-polar capillary column                        |
| Injection Volume   | 1 $\mu$ L   |
| Inlet Temperature  | 250 °C  |
| Injection Mode     | Split (Split ratio of 100:1 or as optimized)  |
| Carrier Gas        | Helium at a constant flow rate of 1.0 mL/min  |
| Oven Program       | Initial temperature of 40 °C, hold for 5 minutes.<br>Ramp to 200 °C at 5 °C/min. Hold at 200 °C for<br>5 minutes. |
| Transfer Line Temp | 280 °C  |
| Ion Source Temp    | 230 °C  |
| Quadrupole Temp    | 150 °C  |
| Ionization Mode    | Electron Ionization (EI) at 70 eV   |
| Acquisition Mode   | Full Scan (m/z 40-300) and/or Selected Ion<br>Monitoring (SIM) for target isomers                                 |

## Data Analysis and Quantification

- **Peak Identification:** C10 isomers are identified by comparing their retention times and mass spectra with those of the certified reference standards. The NIST mass spectral library can also be used for tentative identification.
- **Calibration:** A multi-point calibration curve is constructed for each target C10 isomer by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

- Quantification: The concentration of each C10 isomer in the gasoline sample is calculated using the calibration curve and the measured peak area ratio.

## Data Presentation

The quantitative results for C10 isomers in different gasoline samples can be summarized in a table for easy comparison. The concentrations are typically reported in weight percent (wt%) or volume percent (vol%).

Table 1: Representative Quantitative Data for C10 Aromatic Isomers in Commercial Gasoline Samples (wt%)

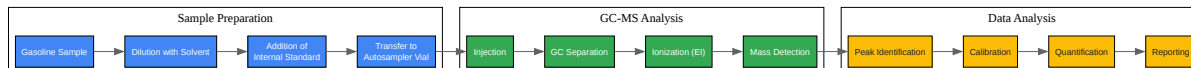
| C10 Isomer                 | Gasoline A (Regular) | Gasoline B (Premium) |
|----------------------------|----------------------|----------------------|
| 1,2-Diethylbenzene         | 0.15                 | 0.25                 |
| 1,3-Diethylbenzene         | 0.60                 | 0.85                 |
| 1,4-Diethylbenzene         | 0.30                 | 0.45                 |
| n-Propylbenzene            | 0.20                 | 0.30                 |
| Isopropylbenzene (Cumene)  | 0.10                 | 0.15                 |
| 1-Methyl-2-propylbenzene   | 0.25                 | 0.35                 |
| 1-Methyl-3-propylbenzene   | 0.40                 | 0.55                 |
| 1-Methyl-4-propylbenzene   | 0.35                 | 0.50                 |
| 1,2,3,4-Tetramethylbenzene | 0.10                 | 0.20                 |
| 1,2,3,5-Tetramethylbenzene | 0.20                 | 0.30                 |
| 1,2,4,5-Tetramethylbenzene | 0.15                 | 0.25                 |
| Total C10 Aromatics        | 2.80                 | 4.15                 |

Note: The concentrations of C10 isomers can vary significantly depending on the crude oil source, refining processes, and seasonal blending.

## Visualizations

## Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of C10 isomers in gasoline.

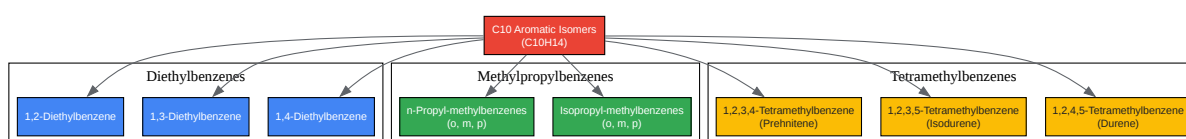


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Caption: Experimental workflow for GC-MS analysis of C10 isomers.

## Logical Relationships of C10 Aromatic Isomers in Gasoline

This diagram illustrates the classification of common C10 aromatic isomers found in gasoline based on their alkyl substituents.



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Caption: Classification of common C10 aromatic isomers in gasoline.

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